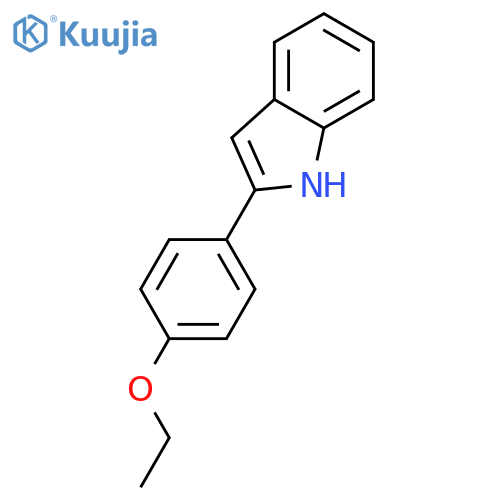Cas no 5883-84-1 (2-(4-Ethoxyphenyl)-1h-indole)

2-(4-Ethoxyphenyl)-1h-indole structure
商品名:2-(4-Ethoxyphenyl)-1h-indole
2-(4-Ethoxyphenyl)-1h-indole 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethoxyphenyl)-1h-indole
- 5883-84-1
- CS-0207008
- AB01315499-02
- 2-(4-Ethoxyphenyl)-1H-indole, AldrichCPR
- BBL021276
- AKOS005143694
- 1H-Indole, 2-(4-ethoxyphenyl)-
- BS-32599
- STK893982
- NCGC00320380-01
-
- MDL: MFCD05224899
- インチ: InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3
- InChIKey: MKEFYFHAXIUFLA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 237.115364102Da
- どういたいしつりょう: 237.115364102Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(4-Ethoxyphenyl)-1h-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E677710-500mg |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 500mg |
$ 230.00 | 2022-06-05 | ||
| Matrix Scientific | 207781-5g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 5g |
$488.00 | 2023-09-09 | ||
| Chemenu | CM232875-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95%+ | 1g |
$475 | 2023-02-02 | |
| TRC | E677710-100mg |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
| Matrix Scientific | 207781-10g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 10g |
$738.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277678-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95% | 1g |
¥3902.00 | 2024-05-07 | |
| Chemenu | CM232875-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95%+ | 1g |
$338 | 2021-08-04 | |
| TRC | E677710-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 1g |
$ 340.00 | 2022-06-05 | ||
| A2B Chem LLC | AI53162-1g |
2-(4-Ethoxyphenyl)-1h-indole |
5883-84-1 | 95% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AI53162-250mg |
2-(4-Ethoxyphenyl)-1h-indole |
5883-84-1 | 95% | 250mg |
$187.00 | 2024-04-19 |
2-(4-Ethoxyphenyl)-1h-indole 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
5883-84-1 (2-(4-Ethoxyphenyl)-1h-indole) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
